N-(3-Cyclopropoxy-2-methoxypyridin-4-YL)methanesulfonamide
Description
N-(3-Cyclopropoxy-2-methoxypyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C10H14N2O4S and a molecular weight of 258.297 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a methanesulfonamide group attached to a pyridine ring.
Properties
Molecular Formula |
C10H14N2O4S |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-2-methoxypyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O4S/c1-15-10-9(16-7-3-4-7)8(5-6-11-10)12-17(2,13)14/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
CXKVLRAQBYAEBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-Cyclopropoxy-2-methoxypyridin-4-YL)methanesulfonamide involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
N-(3-Cyclopropoxy-2-methoxypyridin-4-YL)methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(3-Cyclopropoxy-2-methoxypyridin-4-YL)methanesulfonamide has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential antimicrobial and anticancer properties . Additionally, this compound is used in the development of new pharmaceuticals and as a reagent in various chemical reactions .
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-2-methoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. While the exact targets and pathways are still under investigation, it is believed that this compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-(3-Cyclopropoxy-2-methoxypyridin-4-YL)methanesulfonamide can be compared with other similar compounds, such as N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine . While both compounds contain a methoxypyridine moiety, they differ in their substituents and overall structure. The unique combination of the cyclopropoxy and methanesulfonamide groups in this compound contributes to its distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
